Cas no 1823234-28-1 (benzyl N-(2-formyl-4-nitrophenyl)carbamate)

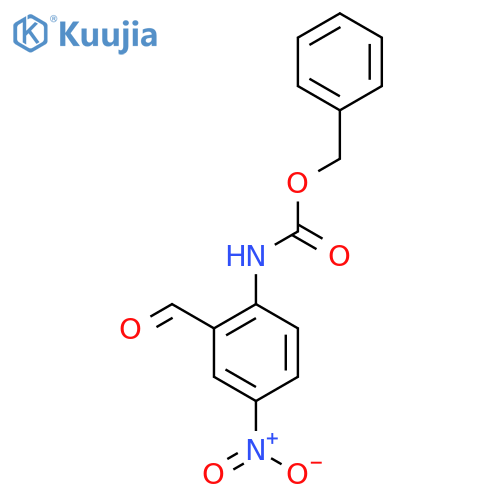

1823234-28-1 structure

商品名:benzyl N-(2-formyl-4-nitrophenyl)carbamate

benzyl N-(2-formyl-4-nitrophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(2-formyl-4-nitrophenyl)carbamate

- 1823234-28-1

- EN300-12640459

-

- インチ: 1S/C15H12N2O5/c18-9-12-8-13(17(20)21)6-7-14(12)16-15(19)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)

- InChIKey: AAFHOBMTPSTVRT-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=CC=1C=O)[N+](=O)[O-])=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 300.07462149g/mol

- どういたいしつりょう: 300.07462149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

benzyl N-(2-formyl-4-nitrophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12640459-2500mg |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 2500mg |

$1874.0 | 2023-10-02 | ||

| Enamine | EN300-12640459-50mg |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 50mg |

$803.0 | 2023-10-02 | ||

| Enamine | EN300-12640459-100mg |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 100mg |

$842.0 | 2023-10-02 | ||

| Enamine | EN300-12640459-0.05g |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 0.05g |

$803.0 | 2023-07-06 | ||

| Enamine | EN300-12640459-5.0g |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 5.0g |

$2774.0 | 2023-07-06 | ||

| Enamine | EN300-12640459-0.1g |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 0.1g |

$842.0 | 2023-07-06 | ||

| Enamine | EN300-12640459-5000mg |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 5000mg |

$2774.0 | 2023-10-02 | ||

| Enamine | EN300-12640459-2.5g |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 2.5g |

$1874.0 | 2023-07-06 | ||

| Enamine | EN300-12640459-1000mg |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 1000mg |

$956.0 | 2023-10-02 | ||

| Enamine | EN300-12640459-10.0g |

benzyl N-(2-formyl-4-nitrophenyl)carbamate |

1823234-28-1 | 10.0g |

$4114.0 | 2023-07-06 |

benzyl N-(2-formyl-4-nitrophenyl)carbamate 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

1823234-28-1 (benzyl N-(2-formyl-4-nitrophenyl)carbamate) 関連製品

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量